

# Structure-activity relationship (SAR) studies of 5-Methylisoxazole-3-carbonitrile analogs

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## Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbonitrile

Cat. No.: B1325030

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## A Comparative Guide to the Structure-Activity Relationship of 5-Methylisoxazole Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 5-methylisoxazole scaffold. While direct SAR studies on **5-methylisoxazole-3-carbonitrile** are not extensively available in peer-reviewed literature, this document focuses on the closely related and synthetically accessible 5-methylisoxazole-3-carboxamide derivatives. The carbonitrile moiety is a common synthetic precursor to the carboxylic acid, which is then readily converted to the carboxamides detailed below. Understanding the SAR of these carboxamides provides valuable insights for the design of novel therapeutic agents based on the 5-methylisoxazole core.

The following sections present quantitative biological data for a series of 5-methylisoxazole-3-carboxamide analogs, detail the experimental protocols for their synthesis and biological evaluation, and visualize the key chemical structures and experimental workflows.

## Quantitative Data Summary

The antitubercular and antibacterial activities of a series of 5-methylisoxazole-3-carboxamide derivatives were evaluated.<sup>[1]</sup> The minimum inhibitory concentration (MIC) was determined

against *Mycobacterium tuberculosis* H37Rv, *Bacillus subtilis*, and *Escherichia coli*.<sup>[1]</sup> The results are summarized in the table below.

Table 1: Biological Activity of 5-Methylisoxazole-3-Carboxamide Analogs<sup>[1]</sup>

Compound ID	R Group (Substituent on Amine)	M. tuberculosis H37Rv MIC ( $\mu$ M)	B. subtilis MIC ( $\mu$ M)	E. coli MIC ( $\mu$ M)
4	2-Hydroxyphenyl	>100	>100	>100
5	3-Hydroxyphenyl	50	50	100
6	4-Hydroxyphenyl	100	25	50
7	2-Chlorophenyl	50	50	>100
8	4-Chlorophenyl	25	25	50
9	2,4- Dichlorophenyl	6.25	6.25	12.5
10	2,5- Dichlorophenyl	3.125	12.5	25
11	2-Nitrophenyl	100	100	>100
12	3-Nitrophenyl	50	50	100
13	4-Nitrophenyl	6.25	6.25	12.5
14	4-Chloro-2- nitrophenyl	3.125	12.5	25
15	2-Methylphenyl	25	12.5	50
16	4-Methylphenyl	50	25	50
17	4-Methoxyphenyl	100	12.5	25
18	4-Fluorophenyl	25	50	100
19	4-Bromophenyl	12.5	6.25	12.5
20	Naphthalen-1-yl	12.5	6.25	12.5

Data extracted from "Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents".[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the synthesis of the analogs and the biological assays are provided below.

### 1. General Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives[1]

The synthetic pathway commences with the formation of 5-methylisoxazole-3-carboxylic acid, followed by its conversion to an acid chloride, and subsequent reaction with various substituted amines to yield the final carboxamide analogs.

- Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid: This starting material can be synthesized via a one-pot reaction involving the condensation of 2,5-hexanedione.[1]
- Step 2: Synthesis of 5-Methylisoxazole-3-carbonyl chloride: 5-Methylisoxazole-3-carboxylic acid is refluxed with thionyl chloride (SOCl<sub>2</sub>) to produce the corresponding acid chloride.[1]
- Step 3: Synthesis of 5-Methylisoxazole-3-carboxamide derivatives: The 5-methylisoxazole-3-carbonyl chloride is then reacted with a variety of substituted aromatic amines in the presence of pyridine at room temperature to yield the target carboxamide compounds.[1]

### 2. Hydrolysis of **5-Methylisoxazole-3-carbonitrile** (Proposed)

While the specific protocol for **5-methylisoxazole-3-carbonitrile** is not detailed in the sourced literature, a general procedure for the hydrolysis of nitriles to carboxylic acids involves heating the nitrile under reflux with an aqueous acid (e.g., dilute hydrochloric acid) or a base (e.g., sodium hydroxide solution). This would convert the **5-methylisoxazole-3-carbonitrile** to 5-methylisoxazole-3-carboxylic acid, the starting material for the carboxamide synthesis described above.

### 3. In Vitro Antitubercular Activity Assay (MABA Method)[1]

The anti-mycobacterial activity of the synthesized compounds was assessed against *Mycobacterium tuberculosis* H37Rv using the Microplate Alamar Blue Assay (MABA).

- A stock solution of each compound is prepared in DMSO.
- The compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

- A suspension of *M. tuberculosis* H37Rv is added to each well.
- The plates are incubated for 7 days at 37°C.
- After incubation, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
- A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

#### 4. In Vitro Antibacterial Activity Assay (Serial Dilution Method)[1]

The antibacterial activity was determined against *Bacillus subtilis* and *Escherichia coli* using a serial dilution method.

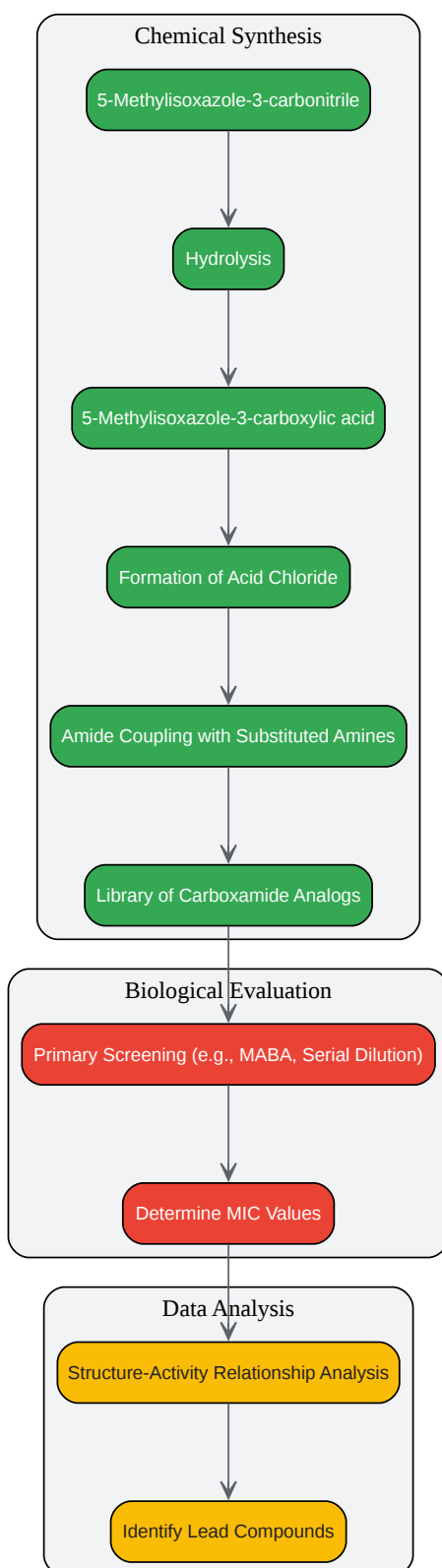
- Stock solutions of the compounds are prepared.
- Two-fold serial dilutions of each compound are made in a suitable broth medium in test tubes.
- A standardized inoculum of the bacterial strain is added to each tube.
- The tubes are incubated at 37°C for 24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Visualizations

Structure-Activity Relationship of 5-Methylisoxazole-3-Carboxamide Analogs

Caption: SAR summary of 5-methylisoxazole-3-carboxamide analogs.

General Experimental Workflow for SAR Studies



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Caption: Workflow for synthesis and evaluation of 5-methylisoxazole analogs.

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## References

- 1. researchgate.net [researchgate.net]
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